![molecular formula C15H20Cl2N2O B3320135 5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 1208463-10-8](/img/structure/B3320135.png)
5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride
Overview
Description
Indole is a versatile and common nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds . It’s a key structure in many pharmaceutical compounds due to its biological and pharmaceutical activities .
Synthesis Analysis
Indole synthesis often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .
Chemical Reactions Analysis
Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position .
Physical And Chemical Properties Analysis
Indole derivatives have unique inhibitory properties due to the effect of carboxamide moiety at positions 2 and 3 .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology, with several compounds demonstrating anticancer activity .
Anti-HIV Activity
Certain indole derivatives have been found to possess anti-HIV activity, making them potential candidates for the development of new treatments for HIV .
Antioxidant Activity
Indole derivatives can act as antioxidants, helping to protect cells from damage caused by harmful free radicals .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity, potentially making them useful in the treatment of various bacterial and fungal infections .
Antitubercular Activity
Some indole derivatives have demonstrated antitubercular activity, suggesting potential applications in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have also been found to possess antidiabetic activity, potentially making them useful in the management of diabetes .
Mechanism of Action
Safety and Hazards
Future Directions
Indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Researchers are focusing on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .
properties
IUPAC Name |
2-chloro-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.ClH/c1-10-3-4-13-11(7-10)12-9-17(2)6-5-14(12)18(13)15(19)8-16;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOURZUTOEQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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